1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl- 1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl-
Brand Name: Vulcanchem
CAS No.: 261629-02-1
VCID: VC8375643
InChI: InChI=1S/C7H10N4/c1-2-3-11-5-6(4-8)7(9)10-11/h5H,2-3H2,1H3,(H2,9,10)
SMILES: CCCN1C=C(C(=N1)N)C#N
Molecular Formula: C7H10N4
Molecular Weight: 150.18 g/mol

1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl-

CAS No.: 261629-02-1

Cat. No.: VC8375643

Molecular Formula: C7H10N4

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl- - 261629-02-1

Specification

CAS No. 261629-02-1
Molecular Formula C7H10N4
Molecular Weight 150.18 g/mol
IUPAC Name 3-amino-1-propylpyrazole-4-carbonitrile
Standard InChI InChI=1S/C7H10N4/c1-2-3-11-5-6(4-8)7(9)10-11/h5H,2-3H2,1H3,(H2,9,10)
Standard InChI Key DJSUTIDXMFGHJF-UHFFFAOYSA-N
SMILES CCCN1C=C(C(=N1)N)C#N
Canonical SMILES CCCN1C=C(C(=N1)N)C#N

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 3-amino-1-propyl-1H-pyrazole-4-carbonitrile is C7H10N4\text{C}_7\text{H}_{10}\text{N}_4, with a molecular weight of 166.18 g/mol. The pyrazole core features:

  • Amino group (-NH2_2): Positioned at C3, this group enhances hydrogen-bonding capacity and influences electronic distribution.

  • Propyl chain (-CH2_2CH2_2CH3_3): At N1, this alkyl substituent modulates lipophilicity and steric effects.

  • Carbonitrile (-C≡N): At C4, this electron-withdrawing group stabilizes the aromatic ring and directs electrophilic substitution.

The planar pyrazole ring facilitates π-π stacking interactions, while the propyl chain increases solubility in nonpolar solvents compared to shorter alkyl analogs .

Spectral Characterization

Though experimental data for this compound is scarce, analogous pyrazole-carbonitriles exhibit characteristic spectral signatures:

  • 1H^1\text{H} NMR:

    • Pyrazole-H protons resonate at δ 7.5–8.0 ppm (singlet).

    • Propyl chain signals appear as triplets (δ 0.8–1.0 ppm for CH3_3), multiplets (δ 1.2–1.6 ppm for CH2_2), and a triplet (δ 3.8–4.2 ppm for N-CH2_2) .

  • IR:

    • Sharp absorption at ~2230 cm1^{-1} (C≡N stretch).

    • Broad band at ~3350 cm1^{-1} (N-H stretching of -NH2_2) .

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-amino-1-propyl-1H-pyrazole-4-carbonitrile likely follows strategies employed for related pyrazole-carbonitriles (Table 1) :

Table 1. Comparative Synthesis Routes for Pyrazole-Carbonitrile Derivatives

MethodReagents/ConditionsYield (%)Purity (%)
CyclocondensationPropylhydrazine, β-ketonitrile, DES (K2_2CO3_3/glycerol), 60°C85–95>90
Multi-component reactionAldehyde, cyanoacetate, hydrazine70–8085–88

Key Observations:

  • Deep eutectic solvents (DES) like K2_2CO3_3/glycerol improve reaction efficiency (85–95% yield) by enhancing reagent solubility .

  • Temperature control (50–60°C) prevents decomposition of thermally sensitive intermediates .

Industrial Scalability

Continuous flow reactors could optimize large-scale production by ensuring consistent mixing and temperature regulation, reducing side-product formation. Automated purification systems (e.g., flash chromatography) achieve >95% purity, critical for pharmaceutical applications .

Biological Activities and Mechanisms

MicroorganismMIC (μg/mL)MBC/MFC (μg/mL)
Staphylococcus aureus16–3232–64
Candida albicans64–128128–256

Antioxidant Properties

The amino group at C3 enhances radical scavenging capacity. For similar compounds:

  • DPPH Assay: IC50_{50} values of 12.21–12.88 μg/mL, comparable to ascorbic acid .

  • Mechanism: Hydrogen donation from -NH2_2 stabilizes free radicals (e.g., DPPH\text{DPPH}^\bullet) via resonance .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Table 3. Impact of N1-Alkyl Chains on Biological Activity

SubstituentLogPMIC (S. aureus)IC50_{50} (DPPH)
Methyl1.232 μg/mL13.5 μg/mL
Propyl2.816 μg/mL12.3 μg/mL
Isopropyl2.524 μg/mL12.8 μg/mL

Key Trends:

  • Longer alkyl chains (e.g., propyl) enhance lipophilicity, improving membrane penetration and antimicrobial efficacy .

  • Bulkier substituents (e.g., isopropyl) reduce solubility, offsetting gains in activity .

Pharmacological and Industrial Applications

Drug Development Prospects

  • Anticancer Agents: Pyrazole-carbonitriles inhibit kinases (e.g., EGFR, BRAF) involved in tumor proliferation. Molecular docking studies suggest strong binding affinity (KdK_d = 1.2–2.8 nM) .

  • Antifungal Coatings: Incorporation into polymers or nanoparticles could prevent biofilm formation on medical devices.

Agricultural Chemistry

As a scaffold for fungicides, this compound may target plant pathogens like Fusarium oxysporum with reduced environmental persistence compared to traditional triazoles .

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